Pempidine tartrate

Description

Properties

IUPAC Name |

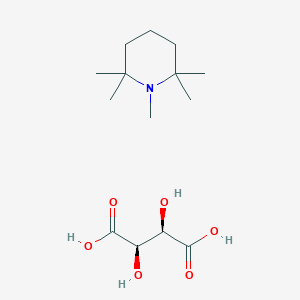

(2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFNEINEQRQMTF-LREBCSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCC(N1C)(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-48-5 | |

| Record name | Piperidine, 1,2,2,6,6-pentamethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pempidine tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pempidine hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEMPIDINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THI82M7N4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Differentiated Mechanisms of Pempidine Tartrate in the Central and Peripheral Nervous Systems

Executive Summary

Pempidine, a nicotinic acetylcholine receptor (nAChR) antagonist, presents a fascinating case of dual-action pharmacology, exerting distinct effects within the central nervous system (CNS) and the periphery.[1][2][3] Historically utilized as a ganglionic blocker for hypertension, its clinical application has been superseded by more selective agents.[4] However, its unique chemical properties and broad-spectrum nAChR antagonism make it an invaluable tool for neuroscience research. This guide elucidates the nuanced mechanisms of pempidine, contrasting its canonical role as a ganglionic blocker in the autonomic nervous system with its more complex modulatory effects in the brain. We will explore the structural determinants of its blood-brain barrier permeability, its interaction with diverse nAChR subtypes, and the downstream physiological consequences, providing a comprehensive resource for researchers and drug development professionals.

Introduction: A Tale of Two Systems

Pempidine (1,2,2,6,6-pentamethylpiperidine) is a tertiary amine that acts as a non-competitive antagonist of nAChRs.[5] Unlike quaternary ammonium compounds such as hexamethonium, which are permanently charged and largely confined to the periphery, pempidine's ability to exist in both ionized and non-ionized forms at physiological pH allows it to traverse the blood-brain barrier (BBB).[6][7] This fundamental pharmacokinetic difference is the primary determinant of its divergent actions in the CNS and the peripheral nervous system. In the periphery, its effects are dominated by the blockade of autonomic ganglia, leading to a reduction in both sympathetic and parasympathetic tone.[8][9] Within the CNS, however, it interacts with a heterogeneous population of nAChR subtypes, resulting in a more complex and subtle modulation of neuronal activity.[10] This guide will dissect these two mechanistic pathways, providing the technical details and experimental frameworks necessary to leverage pempidine as a precise pharmacological probe.

Part 1: The Periphery - A Clear-Cut Case of Ganglionic Blockade

The primary peripheral action of pempidine is the blockade of neurotransmission through the autonomic ganglia.[1][9][11] This effect is responsible for its historical use as an antihypertensive agent and also for the constellation of side effects that limited its therapeutic utility.[4][8]

Mechanism of Peripheral Ganglionic Blockade

Autonomic ganglia serve as critical relay stations where preganglionic neurons, originating from the CNS, synapse with postganglionic neurons that innervate target organs.[9] The principal neurotransmitter in this synapse is acetylcholine (ACh), which acts on nAChRs located on the postganglionic neuron.[9] Pempidine functions as a non-competitive antagonist at these ganglionic nAChRs.[5] It is believed to act as an open-channel blocker, physically occluding the ion pore of the receptor after it has been opened by ACh. This prevents the influx of sodium and calcium ions, thereby inhibiting depolarization of the postganglionic neuron and blocking the transmission of the nerve impulse.[5] The consequences of this blockade are widespread, affecting all organ systems under autonomic control. The specific effect on a given organ depends on the dominant autonomic tone in that tissue.[12]

Caption: Peripheral Ganglionic Blockade by Pempidine.

Quantitative Analysis of Peripheral Activity

While specific Ki or IC50 values for pempidine at defined peripheral ganglionic nAChR subtypes are not extensively reported in modern literature, its potency has been historically compared to other ganglionic blockers like hexamethonium and mecamylamine.[1][2] Early studies on isolated tissues and in vivo animal models established its efficacy in blocking sympathetically and parasympathetically mediated responses.[1][2]

| Parameter | Value/Observation | Species/Model | Citation |

| Potency vs. Hexamethonium | Similar potency on preganglionically stimulated nictitating membrane | Cat | [1] |

| Oral Absorption | Well absorbed from the gastro-intestinal tract | Mouse, Cat | [1] |

| Effect on Nicotine Contractions | Inhibits nicotine-induced contractions | Guinea-pig ileum | [1] |

| Neuromuscular Blockade | Occurs at doses ~100x higher than those for ganglionic blockade | N/A | [2] |

Experimental Protocol: Isolated Guinea Pig Ileum Assay

This classic pharmacological preparation is a robust method for quantifying the antagonistic effects of substances like pempidine on nAChR-mediated smooth muscle contraction.

Objective: To determine the potency of pempidine in antagonizing nicotine-induced contractions of the guinea pig ileum.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Isolate a segment of the terminal ileum and place it in Krebs-Henseleit buffer, continuously aerated with 95% O2 / 5% CO2.

-

Cut the ileum into 2-3 cm segments and mount one end to a fixed hook in an organ bath and the other to an isometric force transducer.

-

-

Equilibration:

-

Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 gram, with buffer changes every 15 minutes.

-

-

Agonist Concentration-Response Curve:

-

Establish a cumulative concentration-response curve for nicotine. Add increasing concentrations of nicotine to the organ bath and record the contractile response until a maximal effect is achieved.

-

Wash the tissue repeatedly until the baseline tension is restored.

-

-

Antagonist Incubation:

-

Introduce a known concentration of pempidine tartrate into the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).

-

-

Post-Antagonist Curve:

-

In the continued presence of pempidine, repeat the cumulative nicotine concentration-response curve.

-

-

Data Analysis:

-

Compare the nicotine concentration-response curves in the absence and presence of pempidine. A non-competitive antagonist like pempidine will cause a rightward shift in the EC50 and a depression of the maximal response.

-

Calculate the pA2 value or IC50 to quantify the antagonist potency.

-

Part 2: The Central Nervous System - A Spectrum of Neuromodulation

Pempidine's ability to cross the BBB opens up a far more intricate pharmacological landscape within the CNS.[1][6] Here, it does not cause a simple, widespread blockade but rather a nuanced modulation of various neural circuits, owing to the diversity of CNS nAChR subtypes.[10]

Blood-Brain Barrier Permeability: The Structural Key

Pempidine's lipophilicity and its nature as a tertiary amine are crucial for its CNS access.[7][13] Unlike permanently charged quaternary amines, tertiary amines can be deprotonated, rendering them more lipid-soluble and capable of passive diffusion across the lipid bilayers of the BBB endothelial cells.[7]

Caption: Pempidine Crossing the Blood-Brain Barrier.

Interaction with Diverse CNS nAChR Subtypes

The brain expresses a wide variety of nAChR subtypes, which are pentameric channels formed by different combinations of α (α2-α10) and β (β2-β4) subunits.[10] These subtypes have distinct pharmacological properties, anatomical distributions, and physiological roles. Pempidine, being a broad-spectrum antagonist, interacts with multiple of these subtypes.[3] For example, it can antagonize the nicotine-induced increase in striatal dopamine, suggesting an interaction with nAChRs that modulate dopamine release, likely α4β2* or α6β2* subtypes (* denotes the possible presence of other subunits).[3] Early studies also noted that near-toxic doses could induce central effects like tremors, indicating a powerful disruption of motor control circuits.[1][2] More recent research has used pempidine and its analogue mecamylamine to antagonize both central and peripheral effects of nicotine in experimental models.[5]

| CNS nAChR Subtype (Example) | Putative Function | Effect of Pempidine Blockade |

| α4β2 * | Dopamine release, reward, cognition | Antagonism of nicotine-induced dopamine release |

| α7 | Cognitive function, synaptic plasticity | Potential modulation of cognitive processes |

| Various subtypes in motor circuits | Regulation of movement | Induction of tremors at high doses |

Experimental Protocol: In Vivo Microdialysis in Rodents

This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of a freely moving animal, providing a powerful method to study the CNS effects of pempidine.

Objective: To assess the effect of pempidine on nicotine-stimulated dopamine release in the nucleus accumbens.

Methodology:

-

Surgical Implantation:

-

Anesthetize a rat or mouse and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting the nucleus accumbens.

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

-

-

Baseline and Drug Administration:

-

Collect several baseline samples to establish stable neurotransmitter levels.

-

Administer pempidine (e.g., via intraperitoneal injection) and continue collecting samples.

-

After a suitable pre-treatment time, administer nicotine and continue sample collection to observe the effect on dopamine release in the presence of the antagonist.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Interpretation:

-

Express dopamine levels as a percentage of the baseline. Compare the nicotine-induced dopamine surge in control animals versus those pre-treated with pempidine to quantify the central antagonistic effect.

-

Part 3: Comparative Analysis and Implications for Drug Development

The dual peripheral and central activity of pempidine is a direct consequence of its physicochemical properties. While its ganglionic blockade is a liability for systemic therapeutics, its ability to enter the CNS makes it a valuable research tool.

Structure-Activity Relationship: The Tertiary Amine Advantage

The key structural feature differentiating pempidine from peripherally restricted blockers is its tertiary amine structure, which allows for BBB penetration.[13][14] This highlights a critical principle in CNS drug development: small changes in molecular structure can dramatically alter the pharmacokinetic profile and, consequently, the site of action.

Caption: Drug Development Workflow for CNS vs. Periphery.

Therapeutic Implications and Research Utility

The non-selective nature of pempidine that led to its clinical obsolescence is precisely what makes it useful in a research context. It can be used to:

-

Establish a baseline of broad nAChR blockade to unmask the effects of more selective agents.

-

Differentiate central versus peripheral effects of nicotine or other nAChR agonists in behavioral studies.

-

Investigate the overall role of the cholinergic system in various physiological processes.

However, researchers must be cautious. The central effects observed with pempidine could be a composite of actions at multiple nAChR subtypes in various brain regions. Attributing an observed CNS effect to a single mechanism is challenging without further, more targeted experiments.

Conclusion

This compound operates via two distinct mechanistic paradigms dictated by its ability to cross the blood-brain barrier. In the periphery, it is a potent, non-competitive ganglionic blocker, indiscriminately inhibiting both sympathetic and parasympathetic outflow. In the CNS, it acts as a broad-spectrum neuromodulator, antagonizing a diverse array of nAChR subtypes to produce complex physiological and behavioral effects. Understanding this dichotomy is essential for its effective use as a pharmacological tool and provides a salient lesson in the importance of pharmacokinetics in determining drug action. Future research employing subtype-selective antagonists in conjunction with pempidine will be critical to dissecting the specific contributions of different nAChR populations to its overall CNS profile.

References

-

Corne, S. J., & Edge, N. D. (1958). Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound. British Journal of Pharmacology and Chemotherapy, 13(3), 339–349. [Link]

-

Spinks, A., Young, E. H., & Farr, M. J. (1958). The pharmacological actions of pempidine and its ethyl homologue. British Journal of Pharmacology and Chemotherapy, 13(4), 501–512. [Link]

-

Drug Central. (n.d.). pempidine. Retrieved from [Link]

-

Dhawan, K. N., & Bhargava, K. P. (1960). Central vasomotor effects of a new ganglion-blocking agent--1: 2: 2: 6: 6-pentamethyl piperidine (pempidine). British Journal of Pharmacology and Chemotherapy, 15(2), 215–218. [Link]

-

Dhawan, K. N., & Bhargava, K. P. (1960). Central vasomotor effects of a new ganglion-blocking agent—1:2:2:6:6-pentamethyl piperidine (pempidine). British Journal of Pharmacology and Chemotherapy, 15(2), 215-218. [Link]

-

Wikipedia. (n.d.). Pempidine. Retrieved from [Link]

-

USMLE Strike. (2016, August 19). Ganglionic Blockers. Retrieved from [Link]

-

Finkbeiner, A. E. (1978). Uropharmacology: VII. Ganglionic stimulating and blocking agents. Urology, 11(4), 425–431. [Link]

-

Gotti, C., Clementi, F., Fornasari, D., & Gaimarri, A. (2014). Diversity of native nicotinic receptor subtypes in mammalian brain. Neuropharmacology, 85, 237-248. [Link]

-

CV Pharmacology. (n.d.). Ganglionic Blockers. Retrieved from [Link]

-

Wikipedia. (n.d.). Ganglionic blocker. Retrieved from [Link]

-

Doherty, T. A., & Aaronson, P. I. (2001). Muscarinic and ganglionic blocking properties of atropine compounds in vivo and in vitro: time dependence and heart rate effects. Journal of the Autonomic Nervous System, 83(3), 167–176. [Link]

-

Wikipedia. (n.d.). Peripherally selective drug. Retrieved from [Link]

-

Pardridge, W. M. (2007). Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery. Journal of Cerebral Blood Flow & Metabolism, 27(1), 3-14. [Link]

-

Solution Pharmacy. (2020, October 17). (42) Pharmacokinetic (Part-09) Blood-Brain- Barrier | Blood Placenta Barrier | BBB | BPB | ADME [Video]. YouTube. [Link]

Sources

- 1. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological actions of pempidine and its ethyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pempidine [drugcentral.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 9. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 10. Diversity of native nicotinic receptor subtypes in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 13. Pempidine - Wikipedia [en.wikipedia.org]

- 14. Peripherally selective drug - Wikipedia [en.wikipedia.org]

Foreword: A Modern Lens on a Classic Ganglionic Blocker

An In-Depth Technical Guide to the Pharmacological Characterization of Pempidine Tartrate

Pempidine, or 1,2,2,6,6-pentamethylpiperidine, is a tertiary amine that entered the pharmacological lexicon in the late 1950s as a potent, orally active ganglionic blocking agent for the treatment of hypertension.[1][2] While its clinical use has been largely superseded by more specific autonomic drugs, pempidine remains a valuable tool for researchers investigating the function and pharmacology of the autonomic nervous system and nicotinic acetylcholine receptors (nAChRs).[3]

This guide provides a comprehensive framework for the modern pharmacological characterization of this compound. It is designed for researchers, scientists, and drug development professionals who require a robust, mechanistically-grounded understanding of this compound. We will move beyond historical data, explaining the causality behind the requisite experimental workflows needed to build a complete pharmacological profile that meets contemporary standards. The protocols described herein are designed as self-validating systems, ensuring data integrity and reproducibility.

Physicochemical and Foundational Properties

A thorough characterization begins with the molecule's fundamental properties, which dictate its biological behavior. Pempidine is a sterically hindered, cyclic tertiary amine, a structure that confers a high degree of basicity.[1][4] This property is critical to its pharmacokinetic profile.

Rationale for Initial Analysis: Understanding the pKa is essential. As a weak base with a pKa of 11.25, pempidine will be predominantly ionized at physiological pH.[1][4] This high degree of ionization influences its absorption, distribution, and particularly its renal excretion, which is pH-dependent. The tartrate salt is used to improve its solubility and handling properties.

| Property | Value | Source |

| IUPAC Name | 1,2,2,6,6-Pentamethylpiperidine | [3] |

| Molecular Formula | C10H21N (Free Base) | [1] |

| Molecular Weight | 155.28 g/mol (Free Base) | [1][3] |

| pKa (protonated form) | 11.25 | [1][4] |

| Appearance | Liquid (Free Base) | [4] |

Mechanism of Action: Elucidating the Blockade at the Ganglion

Pempidine functions as a ganglionic blocker , interrupting neurotransmission within both sympathetic and parasympathetic autonomic ganglia.[5] This non-selective action is the basis for its profound physiological effects, including hypotension. The primary molecular target is the neuronal nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.[5]

Pempidine is characterized as a non-competitive antagonist .[6] This is a critical distinction from competitive antagonists (like tubocurarine at the neuromuscular junction) which vie with acetylcholine (ACh) for the same binding site.[7] Instead, non-competitive antagonists are thought to bind within the ion channel pore or at an allosteric site, physically obstructing ion flow or stabilizing a non-conducting state of the receptor, regardless of agonist binding.[8][9]

Visualizing the Mechanism of Ganglionic Blockade

The following diagram illustrates the mechanism by which pempidine interrupts the cholinergic signal at the autonomic ganglion.

Caption: Pempidine non-competitively blocks the nAChR ion channel, preventing depolarization.

In Vitro Pharmacological Profiling: A Hierarchical Approach

A systematic in vitro evaluation is required to quantify the potency and selectivity of pempidine. The workflow should progress from target binding to functional cellular and tissue-based assays.

In Vitro Characterization Workflow

Caption: A stepwise workflow for in vitro characterization of this compound.

Protocol: nAChR Subtype Affinity via Radioligand Binding

Objective: To determine the binding affinity (Ki) of this compound for key neuronal nAChR subtypes (e.g., ganglionic α3β4, CNS α4β2, and α7).

Causality: This assay directly measures the physical interaction between the drug and the receptor target. Using membranes from cells stably expressing a single nAChR subtype ensures target specificity.[10] [3H]Epibatidine is a high-affinity radioligand suitable for many nAChR subtypes.[10] The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, providing a true measure of affinity.[11]

Methodology:

-

Membrane Preparation: Use commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably transfected with human nAChR subunits (e.g., α3 and β4).[10]

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Setup: In a 96-well plate, combine:

-

Cell membranes (e.g., 5-10 µg protein/well).

-

A fixed concentration of radioligand (e.g., 0.1-0.5 nM [3H]Epibatidine).

-

A range of concentrations of this compound (e.g., 100 µM to 10 pM).

-

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known nAChR ligand (e.g., 1 mM nicotine) to saturate all specific sites.

-

-

Incubation: Incubate plates for 60-120 minutes at room temperature to reach equilibrium.

-

Harvesting: Rapidly filter the plate contents through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of pempidine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol: Functional Antagonism via FLIPR Membrane Potential Assay

Objective: To determine the functional inhibitory potency (IC50) of this compound.

Causality: This assay measures the direct functional consequence of receptor binding—the change in cell membrane potential upon ion channel activation.[12] Using a fluorescent dye sensitive to voltage changes provides a high-throughput method to quantify receptor inhibition.[13] Pre-incubation with the antagonist allows for the determination of its effect on a subsequent agonist challenge.[14]

Methodology:

-

Cell Plating: Plate cells stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα3β4) into 384-well black-walled, clear-bottom assay plates.[12]

-

Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay Execution (using a FLIPR or similar instrument):

-

Acquire a baseline fluorescence reading.

-

Add the various concentrations of this compound to the wells and pre-incubate for 5-10 minutes.

-

Add a fixed concentration of an agonist (e.g., ACh or nicotine at an EC80-EC90 concentration).

-

Immediately record the change in fluorescence over time.

-

-

Controls:

-

Positive Control: Agonist only (represents 0% inhibition).

-

Negative Control: Buffer only (represents 100% inhibition).

-

Reference Antagonist: A known nAChR antagonist like mecamylamine.[12]

-

-

Data Analysis:

-

Measure the peak fluorescence response after agonist addition.

-

Normalize the data: % Inhibition = 100 * (1 - (Response_Pempidine - Response_Negative) / (Response_Positive - Response_Negative)).

-

Plot % Inhibition against the log concentration of pempidine and fit to a four-parameter logistic equation to determine the IC50 value.

-

Pharmacokinetic (ADME) Characterization

The absorption, distribution, metabolism, and excretion (ADME) profile determines a drug's concentration-time course in the body and thus its therapeutic window. Early studies in rats established that pempidine is rapidly absorbed orally (Tmax ~30 minutes), widely distributed (including into the cerebrospinal fluid), and rapidly excreted in the urine with minimal metabolism.[8][9]

Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To quantitatively assess the intrinsic metabolic clearance of pempidine.

Causality: Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[15][16] By incubating the compound with microsomes and an NADPH-regenerating system (the required cofactor for CYPs), we can measure the rate of parent drug depletion.[2][17] This provides an in vitro measure of intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.

Methodology:

-

Reagents:

-

Pooled liver microsomes (human, rat).

-

NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

-

0.1 M Phosphate Buffer (pH 7.4).

-

This compound stock solution (e.g., in DMSO).

-

Reference compounds (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin).

-

-

Incubation Setup:

-

Pre-warm a solution of microsomes (e.g., 0.5 mg/mL protein) and buffer to 37°C.

-

In separate tubes, add pempidine to a final concentration of 1 µM. Include a "-NADPH" control.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

-

Time Points: At specified times (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of pempidine using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percent remaining pempidine versus time.

-

The slope of the line from linear regression equals the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (Clint) in µL/min/mg protein: Clint = (k * Incubation Volume) / Microsomal Protein Amount .

-

In Vivo Pharmacodynamic and Safety Characterization

In vivo studies are essential to understand the integrated physiological effects of the compound and to establish a safety margin.

In Vivo & Safety Characterization Workflow

Caption: A workflow for in vivo and safety assessment of this compound.

Protocol: Cardiovascular Safety Assessment in Telemetered Rodents

Objective: To assess the effects of this compound on blood pressure (BP), heart rate (HR), and electrocardiogram (ECG) parameters in conscious, unrestrained animals.

Causality: This is the gold standard for preclinical cardiovascular safety assessment, as recommended by ICH S7A/S7B guidelines.[18][19] Using conscious, telemetered animals eliminates the confounding effects of anesthesia and restraint stress, providing higher quality and more clinically relevant data. This model directly measures the primary expected pharmacodynamic effect (hypotension) and assesses for potential proarrhythmic risk (e.g., QT interval prolongation).[19]

Methodology:

-

Animal Model: Use purpose-bred male rats (e.g., Sprague-Dawley or Wistar).

-

Surgical Implantation: Surgically implant a telemetry transmitter with a pressure-sensing catheter (e.g., into the abdominal aorta or carotid artery) and ECG leads. Allow for a full recovery period (e.g., 7-14 days).

-

Acclimation & Dosing: Acclimate animals to the housing and dosing procedures. Administer this compound via the intended clinical route (oral gavage) at multiple dose levels. Include a vehicle control group.

-

Data Collection: Continuously record BP (systolic, diastolic, mean), HR, and ECG data before, during, and after drug administration.

-

Data Analysis:

-

Analyze hemodynamic data by averaging values over set time intervals (e.g., 5-15 minutes).

-

Compare drug-treated groups to the vehicle control group to identify dose- and time-dependent effects.

-

Analyze ECG intervals (PR, QRS, QT). Correct the QT interval for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's, though individual correction is preferred).

-

Examine ECG morphology for any abnormalities.

-

Toxicological Profile

Early, in vitro toxicology screens are a standard part of modern drug characterization to identify potential liabilities.

| Assay Type | Endpoint | Rationale & Causality |

| Acute Toxicity (historical) | LD50 (mice, HCl salt) | Provides a crude measure of lethality. Data from 1958 indicates values of 413 mg/kg (oral), 125 mg/kg (IP), and 74 mg/kg (IV).[1] |

| hERG Channel Assay | IC50 for channel block | The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel is the primary mechanism for drug-induced QT prolongation and Torsades de Pointes arrhythmia. An in vitro patch-clamp or binding assay is a required regulatory screen.[19][20][21] |

| Bacterial Reverse Mutation (Ames) Test | Mutagenicity | Uses histidine-dependent strains of Salmonella typhimurium to test if a chemical can cause mutations in DNA. It is a rapid and standard screen for mutagenic potential, which is often linked to carcinogenicity.[22][23] |

Conclusion and Forward Look

The pharmacological characterization of this compound, when approached with modern methodologies, provides a detailed portrait of a potent ganglionic blocking agent. The core of its activity lies in the non-competitive antagonism of neuronal nicotinic acetylcholine receptors. Its physicochemical properties—notably its high pKa—are key determinants of its pharmacokinetic behavior, which is characterized by rapid absorption and renal excretion.

A comprehensive assessment, following the workflows outlined in this guide, will quantify its binding affinity and functional potency at specific nAChR subtypes, define its metabolic stability, and characterize its integrated in vivo effects on the cardiovascular system. While historical data provides a valuable foundation, the application of contemporary assays for target engagement, functional pharmacology, ADME, and safety is essential for a complete and regulatory-compliant understanding of this and any related pharmacological agent.

References

-

Arias, H. R. (2006). Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors. Journal of Biological Chemistry. Available at: [Link]

-

Arias, H. R. (2006). Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Pempidine. Wikipedia. Available at: [Link]

- MERCK INDEX. (n.d.). Pempidine. MERCK INDEX.

-

protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab.

-

Taylor & Francis Online. (n.d.). Nicotinic antagonists – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Evotec. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

-

Papathanasiou, P., et al. (2022). Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Nicotinic antagonist. Wikipedia. Available at: [Link]

-

JoVE. (n.d.). Nondepolarizing (Competitive) Neuromuscular Blockers: Mechanism of Action. JoVE. Available at: [Link]

-

PubMed. (n.d.). Molecular determinants of pentamidine-induced hERG trafficking inhibition. PubMed. Available at: [Link]

-

Toll, L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS Discovery. Available at: [Link]

-

PubChem. (n.d.). Pempidine. PubChem. Available at: [Link]

-

PubMed. (n.d.). Pentamidine reduces hERG expression to prolong the QT interval. PubMed. Available at: [Link]

-

Charles River Labs. (n.d.). In Vivo Studies - Safety Pharmacology. Charles River Labs. Available at: [Link]

-

Vivotecnia. (n.d.). Cardiovascular Safety Pharmacology Studies. Vivotecnia. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central. Available at: [Link]

-

PubMed. (n.d.). Contraction of isolated guinea-pig ileum by urotensin II via activation of ganglionic cholinergic neurons and acetylcholine release. PubMed. Available at: [Link]

-

Semantic Scholar. (n.d.). Nonspecific supersensitivity of the guinea-pig ileum produced by chronic ganglion blockade. Semantic Scholar. Available at: [Link]

- BenchChem. (n.d.). Precoccinelline: Application Notes and Protocols for Nicotinic Acetylcholine Receptor Antagonist Assays. BenchChem.

-

ACS Publications. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Publications. Available at: [Link]

- Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences.

-

NIH. (n.d.). Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR. NIH. Available at: [Link]

-

PubMed Central. (n.d.). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

-

PubMed Central. (n.d.). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed Central. Available at: [Link]

-

NIH. (n.d.). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. NIH. Available at: [Link]

-

PubMed. (n.d.). In vitro screening strategies for nicotinic receptor ligands. PubMed. Available at: [Link]

-

PubMed Central. (n.d.). ANTAGONIST DISCRIMINATION BETWEEN GANGLIONIC AND ILEAL MUSCARINIC RECEPTORS. PubMed Central. Available at: [Link]

- MilliporeSigma. (n.d.).

-

Semantic Scholar. (n.d.). Further studies on the ganglionic and smooth muscle stimulating effect of potassium on the peristaltic reflex of the guinea-pig isolated ileum. Semantic Scholar. Available at: [Link]

-

MDPI. (n.d.). Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. Available at: [Link]

-

NIH. (n.d.). Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation. NIH. Available at: [Link]

-

Wikipedia. (n.d.). Ames test. Wikipedia. Available at: [Link]

- Merck Millipore. (n.d.).

- MERCK INDEX. (n.d.). Pempidine. MERCK INDEX.

-

PubMed. (n.d.). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. PubMed. Available at: [Link]

-

NIH. (n.d.). Use of an α3-β4 nicotinic acetylcholine receptor subunit concatamer to characterize ganglionic receptor subtypes with specific subunit composition reveals species-specific pharmacologic properties. NIH. Available at: [Link]

-

Eurofins Discovery. (n.d.). Ames Test and Fluctuation Assay. Eurofins Discovery. Available at: [Link]

- Bulldog-Bio. (n.d.). Bacterial Reverse Mutation Assay (Ames Test) GLP Report. Bulldog-Bio.

Sources

- 1. Pempidine - Wikipedia [en.wikipedia.org]

- 2. mercell.com [mercell.com]

- 3. Pempidine | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pempidine [drugfuture.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Video: Nondepolarizing (Competitive) Neuromuscular Blockers: Mechanism of Action [jove.com]

- 8. scholars.okstate.edu [scholars.okstate.edu]

- 9. Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mttlab.eu [mttlab.eu]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]

- 20. Molecular determinants of pentamidine-induced hERG trafficking inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hERG Safety Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 22. Ames test - Wikipedia [en.wikipedia.org]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Pempidine Tartrate for Interrogating Nicotinic Receptor Function: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pempidine, a tertiary amine developed in the 1950s, remains an invaluable pharmacological tool for the interrogation of nicotinic acetylcholine receptor (nAChR) function.[1] Historically utilized as an orally active ganglionic blocking agent for the treatment of hypertension, its clinical use has been largely superseded by more selective therapeutics.[2][3] However, for the researcher, pempidine offers a unique profile as a potent, long-acting, and blood-brain barrier-permeable nAChR antagonist.[2][4] This guide provides a comprehensive technical overview of pempidine tartrate, moving beyond simple protocols to explain the causal reasoning behind its application. We will explore its core mechanism of action, detail field-proven experimental protocols for its use in classic pharmacology and modern electrophysiology, and discuss the critical principles of experimental design and self-validation.

Part 1: The Core Directive - Understanding Pempidine's Mechanism of Action

Pempidine (1,2,2,6,6-pentamethylpiperidine) functions primarily as a non-competitive antagonist of nAChRs, with a pronounced effect at autonomic ganglia.[2][5] This distinguishes it from competitive antagonists that directly compete with acetylcholine (ACh) for the orthosteric binding site. Instead, pempidine is believed to act via an allosteric mechanism or by physically blocking the open ion channel pore, thereby preventing ion flux even when ACh is bound.[5][6] This non-competitive action is a crucial experimental attribute; it means its inhibitory effect cannot be easily surmounted by increasing the concentration of the agonist, a phenomenon that must be accounted for in experimental design.[7]

In vivo studies have revealed a mixed competitive and non-competitive profile depending on the physiological endpoint measured. For instance, pempidine competitively antagonizes nicotine-induced depression of spontaneous activity but acts non-competitively against nicotine-induced antinociception.[4] This complexity underscores its utility as a tool to dissect nuanced aspects of nicotinic signaling.

The primary action of pempidine is the blockade of neurotransmission at autonomic ganglia, which are critical relay stations in both the sympathetic and parasympathetic nervous systems.[8] This ganglioplegic, or ganglion-blocking, effect is the foundation of its physiological activity.

Part 2: Pharmacological Profile & Chemical Properties

While pempidine is broadly classified as a non-selective nAChR antagonist, its primary utility lies in its potent ganglionic blockade. Unlike quaternary ammonium compounds such as hexamethonium, pempidine is a tertiary amine, which allows it to readily cross the blood-brain barrier and antagonize central nAChRs.[2] This makes it a superior tool to mecamylamine for certain CNS studies, with some reports indicating it is approximately twice as active on ganglia.[9]

Chemical & Physical Data

| Property | Value | Source |

| IUPAC Name | 1,2,2,6,6-Pentamethylpiperidine | [1] |

| Molecular Formula | C10H21N (Pempidine Free Base) | [1] |

| C14H27NO6 (this compound) | [10] | |

| Molecular Weight | 155.29 g/mol (Free Base) | [3] |

| 305.37 g/mol (Tartrate Salt) | [10][11] | |

| pKa | 11.25 | [1][12] |

| Solubility (Tartrate) | Moderately soluble in water, soluble in alcohol | [12] |

A Note on Selectivity

The term "non-selective" requires careful interpretation. While pempidine acts broadly at ganglionic nAChRs (predominantly α3-containing subtypes), detailed characterization of its activity across the full spectrum of neuronal nAChR subtypes (e.g., α4β2, α7) with modern electrophysiological techniques is not extensively documented in publicly available literature. Researchers should not assume equipotent antagonism at all nAChR subtypes. Binding studies have shown that pempidine does not effectively displace agonist binding (e.g., [3H]-L-nicotine), which is consistent with its non-competitive mechanism of action.[5]

Part 3: Experimental Applications & Protocols

The choice of experimental model is dictated by the research question. Pempidine can be used in ex vivo tissue preparations to study peripheral autonomic function or in vivo to investigate systemic or central nicotinic effects.

Protocol 1: Ex Vivo Nicotinic Antagonism in Isolated Guinea-Pig Ileum

Causality & Rationale: This classic preparation is a robust and self-validating system for studying ganglionic function. The smooth muscle contractions are induced by nicotine stimulating nAChRs on parasympathetic ganglia within the tissue. Antagonism of this effect by pempidine provides a direct measure of its ganglionic blocking activity. The self-validating aspect comes from using a direct muscarinic agonist (e.g., carbachol) or electrical field stimulation as a control; pempidine should not block these responses, confirming its specificity for nicotinic receptors in this preparation.

Methodology:

-

Tissue Preparation: a. Humanely euthanize a guinea pig in accordance with institutional guidelines. b. Isolate a terminal portion of the ileum and flush the lumen gently with Tyrode's solution. c. Prepare segments of 2-3 cm and mount one in a 20 mL organ bath containing Tyrode's solution at 37°C, aerated with carbogen (95% O2, 5% CO2).[13] d. Attach the tissue to an isometric force transducer under 1 gram of resting tension. e. Allow the tissue to equilibrate for 60 minutes, replacing the Tyrode's solution every 15 minutes.[13]

-

Control Nicotine Response: a. Generate a cumulative concentration-response curve for nicotine (e.g., 1 µM to 100 µM) to establish a baseline maximal contraction. b. After achieving the maximal response, wash the tissue repeatedly until baseline tension is restored.

-

Pempidine Incubation: a. Add the desired concentration of this compound (e.g., 1 µM, 10 µM, 100 µM) to the organ bath. b. Incubate for 30 minutes to allow for receptor equilibration.[13]

-

Test Nicotine Response: a. Repeat the cumulative nicotine concentration-response curve in the presence of pempidine. b. A rightward shift in the EC50 and/or a depression of the maximal response is indicative of antagonism.

-

Data Analysis: a. Plot the contractile force (in grams) against the log concentration of nicotine for both control and pempidine-treated tissues. b. Analyze the data using non-linear regression to determine EC50 values and maximal response (Emax).

Protocol 2: In Vitro Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Causality & Rationale: To dissect the interaction of pempidine with specific nAChR subtypes, heterologous expression systems are essential. Xenopus oocytes are a robust platform for expressing defined combinations of nAChR subunit cRNAs (e.g., human α4 and β2 subunits for the most common brain receptor).[14] This allows for the precise measurement of pempidine's effect on a homogenous receptor population, enabling the determination of its IC50 and mechanism (voltage dependence, use-dependence).

Methodology:

-

Oocyte Preparation & Injection: a. Harvest and prepare stage V-VI oocytes from Xenopus laevis. b. Microinject oocytes with a defined ratio of cRNA for the nAChR subunits of interest (e.g., 50 nL total volume containing human α3 and β2 cRNA).[15] c. Incubate injected oocytes for 2-7 days at 14-17°C in a suitable buffer solution.[15]

-

Electrophysiological Recording: a. Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution. b. Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) to voltage-clamp the membrane potential, typically at -70 mV. c. Establish a stable baseline recording.

-

Application of Agonist and Antagonist: a. Apply a concentration of ACh that elicits a submaximal response (e.g., the EC20) for 3 seconds to establish a control current amplitude. Repeat every 2 minutes until the response is stable.[15] b. To determine the IC50, co-apply the EC20 of ACh with increasing concentrations of this compound (e.g., 10 nM to 100 µM). c. To investigate the mechanism, assess for "use-dependence" by repetitively applying the agonist in the presence of pempidine. A progressive increase in block with each application suggests the antagonist preferentially interacts with the activated or open state of the channel. d. Assess voltage-dependence by measuring the degree of block at different holding potentials (e.g., -100 mV to -40 mV). Increased block at more negative potentials is characteristic of open-channel blockers.[16]

-

Data Analysis: a. Measure the peak inward current for each application. b. Normalize the current in the presence of pempidine to the control ACh response. c. Plot the normalized response against the log concentration of pempidine and fit with a sigmoidal dose-response curve to calculate the IC50.

Part 4: Experimental Design & Self-Validation

As a Senior Application Scientist, my primary advice is to design experiments that are internally consistent and self-validating.

-

Choosing Concentrations: Start with a wide range of concentrations based on historical data. For in vivo studies, effective doses range from 0.6 to 20 mg/kg (I.P. in mice), while for in vitro work, concentrations from 1 µM to 100 µM are a reasonable starting point.[13][17]

-

Vehicle Controls: Always run a parallel experiment with the vehicle used to dissolve the this compound (e.g., saline or buffer) to ensure it has no effect on its own.

-

Positive and Negative Controls: In any preparation, use controls to validate your findings.

-

Specificity Control: In the guinea-pig ileum, show that pempidine blocks nicotine-induced contractions but not those induced by a muscarinic agonist or direct electrical stimulation.

-

Comparative Control: Compare the effects of pempidine to a known competitive antagonist like tubocurarine or another non-competitive blocker like mecamylamine to provide context.

-

-

Washout Period: Pempidine is a long-acting antagonist.[4] Ensure adequate washout periods between applications. In some preparations, especially with neuronal receptors, recovery from inhibition can be very slow.[16] It may be necessary to use a new preparation for each concentration to generate reliable data.

Part 5: Toxicology & Safe Handling

Researchers must be aware of the toxic potential of pempidine. It is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Acute Toxicity Data (Pempidine HCl in Mice)

| Route of Administration | LD50 (mg/kg) | Source |

| Oral | 413 | [1][5] |

| Intraperitoneal (I.P.) | 125 | [1][5] |

| Intravenous (I.V.) | 74 - 91 | [1][5] |

Conclusion

This compound, while a legacy compound, maintains its status as a powerful and relevant tool for pharmacological research. Its unique characteristics—oral activity, long duration of action, ability to penetrate the CNS, and non-competitive mechanism of antagonism—provide researchers with a distinct advantage for dissecting the complex roles of nicotinic acetylcholine receptors in both peripheral and central systems. By applying the rigorous, causality-driven experimental designs and protocols outlined in this guide, scientists can leverage pempidine to generate robust, reproducible, and insightful data, furthering our understanding of nicotinic receptor function in health and disease.

References

-

Martin, T. J., Suchocki, J., May, E. L., & Martin, B. R. (1990). Pharmacological evaluation of the antagonism of nicotine's central effects by mecamylamine and pempidine. Journal of Pharmacology and Experimental Therapeutics, 254(1), 45–51. [Link]

-

Spinks, A., & Young, E. H. P. (1958). The pharmacological actions of pempidine and its ethyl homologue. British Journal of Pharmacology and Chemotherapy, 13(4), 453–462. [Link]

-

Drug Central. Pempidine. drugcentral.org. [Link]

-

Wikipedia. Ganglionic blocker. en.wikipedia.org. [Link]

-

Wikipedia. Pempidine. en.wikipedia.org. [Link]

-

Harington, M., Kincaid-Smith, P., & Milne, M. D. (1958). Pharmacology and clinical use of pempidine in the treatment of hypertension. The Lancet, 272(7036), 6-11. [Link]

-

Haikala, H., & Ahtee, L. (1988). Antagonism of the nicotine-induced changes of the striatal dopamine metabolism in mice by mecamylamine and pempidine. Naunyn-Schmiedeberg's archives of pharmacology, 338(2), 169–173. [Link]

-

PubChem. Pempidine. pubchem.ncbi.nlm.nih.gov. [Link]

-

Deranged Physiology. Competitive and non-competitive antagonists. derangedphysiology.com. [Link]

-

Papke, R. L., et al. (2001). Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 297(2), 646-656. [Link]

-

SciSpace. Evaluation of the Antagonism of Nicotine by Mecamylamine and Pempidine in the Brain. typeset.io. [Link]

-

PubChem. Pempidine hydrogen tartrate. pubchem.ncbi.nlm.nih.gov. [Link]

-

Lee, G. E., et al. (1958). A new ganglion-blocking agent. Nature, 181(4625), 1717-1719. [Link]

-

The Lancet. (1961). Pempidine. A ganglion-blocking drug for treating hypertension. The Lancet, 277(7169), 143-145. [Link]

-

DrugFuture. Pempidine. drugfuture.com. [Link]

-

Chemsrc. Pempidine. chemsrc.com. [Link]

-

Akabas, M. H., & Karlin, A. (1995). A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture. Journal of Physiology, 484(Pt 2), 439–449. [Link]

-

Jackson, D., et al. (2016). Novel Pharmacological Target: Characterization of α3β2 nAChRs expressed in Xenopus Laevis Oocytes. BYU ScholarsArchive. [Link]

-

Oortgiesen, M., et al. (1990). Subunit-dependent Action of Lead on Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes. European Journal of Pharmacology, 185(2-3), 327-330. [Link]

-

protocols.io. Whole Cell Patch Clamp Protocol. . [Link]

-

Nooney, J. M., Peters, J. A., & Lambert, J. J. (1992). A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture. The Journal of physiology, 455, 503–527. [Link]

-

Figl, A., et al. (1998). Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain. Journal of Neuroscience, 18(11), 4004-4011. [Link]

-

Im, D. S. (2010). USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY. Expert opinion on drug discovery, 5(8), 709–720. [Link]

-

Vipergen. (2023). Xenopus Oocytes in Human Protein Research and Drug Discovery. vipergen.com. [Link]

-

Arias, H. R. (2006). Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors. The International Journal of Biochemistry & Cell Biology, 38(8), 1254–1276. [Link]

Sources

- 1. Modeling noncompetitive antagonism of a nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Pharmacological evaluation of the antagonism of nicotine's central effects by mecamylamine and pempidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Modeling Noncompetitive Antagonism of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology of the nicotinic acetylcholine receptor from fetal rat muscle expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential interactions of resting, activated, and desensitized states of the α7 nicotinic acetylcholine receptor with lipidic modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Xenopus Oocytes - Your Gateway to Advanced Biological Research [vipergen.com]

- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 16. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pempidine: A Technical Guide to the History, Development, and Mechanistic Action of a Classic Ganglionic Blocker

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Era of Ganglionic Blockade

In the mid-20th century, the therapeutic landscape for managing severe hypertension was limited and often fraught with challenges. The autonomic nervous system, as the primary regulator of blood pressure, became a logical target for pharmacological intervention. Autonomic ganglia, the critical relay stations for both the sympathetic and parasympathetic nervous systems, presented a seemingly ideal point of control.[1][2] By blocking neurotransmission at these sites, one could theoretically induce a widespread reduction in autonomic outflow, leading to vasodilation and a decrease in blood pressure. This concept gave rise to the class of drugs known as ganglionic blockers, the first effective therapeutic agents for hypertension.[1][3]

Pempidine (1,2,2,6,6-pentamethylpiperidine) emerged during this era as a potent, orally active agent.[4] Its development was a significant step forward from earlier quaternary ammonium compounds, which were poorly absorbed. While its clinical use has since been superseded by more selective and better-tolerated drugs, the story of pempidine offers invaluable insights into the principles of autonomic pharmacology, structure-activity relationships, and the evolution of antihypertensive therapy.[3][5] This guide provides an in-depth technical examination of pempidine's history, from its chemical synthesis and mechanistic action to its clinical application and eventual decline, positioning it as a vital tool for both historical understanding and ongoing pharmacological research.

Genesis and Discovery: The Hypothesis of Steric Hindrance

Pempidine was first reported in 1958 by two research groups working independently.[6] Its development was not serendipitous but was guided by a specific medicinal chemistry hypothesis. Researchers hypothesized that high ganglionic blocking activity could be conferred by the presence of a sterically hindered tertiary nitrogen atom within a molecule.[7] This structural feature was thought to influence the drug's interaction with the nicotinic acetylcholine receptor (nAChR) at the ganglionic synapse. Pempidine, with its five methyl groups surrounding the piperidine nitrogen, was a manifestation of this principle.[7] It was developed from weakly active tertiary alkylamines and demonstrated a significant increase in potency, validating the initial hypothesis and yielding a compound with promising therapeutic potential as an oral treatment for hypertension.[6][7]

Chemical Profile and Synthesis

Pempidine is a cyclic, sterically hindered tertiary amine.[6] Its structure is fundamental to its pharmacological activity.

| Property | Value | Source |

| IUPAC Name | 1,2,2,6,6-Pentamethylpiperidine | [6] |

| Molecular Formula | C₁₀H₂₁N | [6] |

| Molar Mass | 155.285 g·mol⁻¹ | [6] |

| Physical State | Liquid | [6] |

| Boiling Point | 187–188 °C | [6] |

| pKa | 11.25 | [6] |

Classical Synthesis: The Leonard and Hauck Route

Two primary classical syntheses for pempidine were reported in 1957 by Leonard and Hauck, and by Hall.[8] The methods are conceptually similar, proceeding through the key intermediate 2,2,6,6-tetramethyl-4-piperidone. The Leonard and Hauck synthesis provides a clear example of the chemical logic employed.[6][8]

-

Step 1: Synthesis of 2,2,6,6-Tetramethyl-4-piperidone. Phorone is reacted with ammonia (NH₃). The nucleophilic addition of ammonia to the α,β-unsaturated ketone system of phorone, followed by intramolecular cyclization and dehydration, yields the piperidone intermediate.

-

Step 2: Wolff-Kishner Reduction. The carbonyl group of 2,2,6,6-tetramethyl-4-piperidone is removed. The piperidone is heated with hydrazine (N₂H₄) and a strong base (e.g., potassium hydroxide) in a high-boiling solvent. This reaction converts the ketone into a hydrazone, which, upon heating with the base, eliminates N₂ gas to yield the reduced product, 2,2,6,6-tetramethylpiperidine.[8]

-

Step 3: N-Methylation. The secondary amine of 2,2,6,6-tetramethylpiperidine is methylated to form the final tertiary amine product, pempidine. This is achieved via nucleophilic substitution using an alkylating agent such as methyl iodide (CH₃I) in the presence of a weak base like potassium carbonate (K₂CO₃) to neutralize the HI byproduct.[8]

Caption: Classical synthetic route to pempidine.[8]

Mechanism of Action: Non-Competitive Nicotinic Receptor Blockade

Pempidine exerts its pharmacological effects by acting as a potent, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[4][9]

In normal ganglionic neurotransmission, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on the postganglionic neuron.[2] This binding opens a ligand-gated ion channel, allowing an influx of sodium and calcium ions, which depolarizes the cell and propagates the nerve impulse.[2]

Pempidine disrupts this process. As a non-competitive antagonist, it does not bind to the same site as acetylcholine. Instead, it is believed to block the ion channel itself or bind to an allosteric site, preventing the channel from opening even when ACh is bound to the receptor.[3][9] This blockade is not selective for either the sympathetic or parasympathetic nervous system, resulting in a generalized inhibition of autonomic outflow.[10] The clinical effects of pempidine are a direct consequence of this widespread, non-selective ganglionic blockade.

Caption: Pempidine's non-competitive blockade of the nAChR.

Pharmacological Profile

Pempidine's clinical utility was underpinned by its favorable pharmacokinetic properties compared to earlier ganglionic blockers, particularly its oral bioavailability.

Pharmacokinetics

Studies in animal models, primarily rats, elucidated the absorption, distribution, metabolism, and excretion (ADME) profile of pempidine.

-

Absorption: Pempidine is well and rapidly absorbed from the gastrointestinal tract following oral administration.[11][12] In rats, peak plasma concentrations are typically reached within 30 minutes.[12][13]

-

Distribution: The drug distributes widely throughout the body.[12] Notably, it can cross the blood-brain barrier and is found in the cerebrospinal fluid.[13] The highest tissue concentrations have been observed in the kidney, spleen, and liver.[12][13]

-

Metabolism: Early studies indicated that pempidine undergoes very limited metabolism.[12]

-

Excretion: The drug is rapidly eliminated from the body, primarily through renal excretion in the urine.[12][13]

| Parameter (in Rats) | Value | Source |

| Time to Peak Plasma Conc. (Tmax) | ~30 minutes (oral) | [12] |

| Primary Route of Elimination | Renal (Urine) | [13] |

| Red Cell to Plasma Partition Ratio | ~1.2 | [12][13] |

| Metabolism | Limited / Minimal | [12] |

Pharmacodynamics

The pharmacodynamic effects of pempidine are a direct result of its non-selective ganglionic blockade. The observed effect on any given organ depends on which branch of the autonomic nervous system (sympathetic or parasympathetic) exerts the dominant tone.[10]

-

Cardiovascular System: The sympathetic system is dominant in arterioles. Blockade leads to vasodilation, decreased peripheral resistance, and a fall in blood pressure.[10] Postural hypotension is a common effect.

-

Eye: The parasympathetic system dominates the iris circular muscle. Blockade results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[10][11]

-

Gastrointestinal Tract: Parasympathetic dominance means blockade leads to reduced motility and secretion, causing dry mouth and constipation.[10][14]

-

Urinary Bladder: Parasympathetic blockade can lead to urinary retention.[14]

-

Central Nervous System: As pempidine crosses the blood-brain barrier, it can cause central effects such as tremors at near-toxic doses.[7][11]

In comparative studies, pempidine was found to be approximately twice as active as mecamylamine, another prominent ganglionic blocker of the era.[7]

Clinical Development and Application

Pempidine was developed and used clinically for the management of moderate to severe hypertension.[5][15] Its oral efficacy and relatively long duration of action were significant advantages.[11]

Preclinical Evaluation: Assessing Ganglionic Blockade

A classic experimental model to quantify the activity of ganglionic blockers is the cat nictitating membrane preparation. This protocol allows for the direct observation of sympathetic ganglionic transmission.

-

Animal Preparation: A cat is anesthetized, and the nictitating membrane (third eyelid) is prepared for observation and measurement of contraction.

-

Stimulation: The preganglionic cervical sympathetic nerve is isolated and electrically stimulated. This stimulation causes the release of ACh in the superior cervical ganglion, which in turn activates the postganglionic neuron, leading to norepinephrine release and a measurable contraction of the nictitating membrane.

-

Drug Administration: Pempidine is administered intravenously.

-

Observation: The preganglionic nerve is stimulated again. The degree to which the nictitating membrane's contraction is inhibited is a direct measure of the drug's ganglionic blocking potency.[11]

-

Data Analysis: A dose-response curve is generated to quantify the potency of pempidine, often comparing it to a standard agent like hexamethonium.[11]

Caption: Workflow for assessing ganglionic blockade.[11]

Toxicology and Adverse Effects

The primary limitation of pempidine and all other ganglionic blockers was their extensive and predictable, yet poorly tolerated, side-effect profile. These adverse effects are not idiosyncratic but are direct pharmacological consequences of blocking the entire autonomic nervous system.

| Effect | Cause |

| Severe Orthostatic Hypotension | Blockade of sympathetic reflexes in arterioles |

| Blurred Vision, Photophobia | Cycloplegia and mydriasis from parasympathetic blockade |

| Dry Mouth (Xerostomia) | Inhibition of parasympathetic-mediated salivation |

| Constipation, Ileus | Reduced GI motility from parasympathetic blockade |

| Urinary Retention | Inhibition of parasympathetic control of the bladder |

| Impotence | Interference with both sympathetic and parasympathetic pathways |

Acute toxicity data from animal studies provided a quantitative measure of its lethal potential.

| Species | Route of Administration | LD₅₀ (HCl salt) | Source |

| Mouse | Intravenous | 74 mg/kg | [6] |

| Mouse | Intraperitoneal | 125 mg/kg | [6] |

| Mouse | Oral | 413 mg/kg | [6] |

The Decline of Pempidine and the Ganglionic Blocker Class

The clinical utility of pempidine was ultimately short-lived. While effective at lowering blood pressure, the "cost" in terms of side effects was too high for most patients.[16] The lack of receptor selectivity was its fundamental, insurmountable flaw. The development of more specific antihypertensive agents beginning in the 1960s and 1970s—such as beta-blockers, diuretics, and later, ACE inhibitors and calcium channel blockers—offered comparable or superior efficacy with vastly improved tolerability.[3][5] These newer drugs targeted specific components of the cardiovascular regulatory system (e.g., beta-adrenergic receptors, the renin-angiotensin system) without causing a global shutdown of the autonomic nervous system. Consequently, pempidine and the entire class of ganglionic blockers were rendered obsolete for the routine treatment of hypertension and were withdrawn from the market.[5][16]

Conclusion and Legacy

Pempidine represents a pivotal chapter in the history of cardiovascular pharmacology. It was a product of rational drug design that successfully validated a chemical hypothesis and provided a powerful, orally active tool to control hypertension at a time when few options existed.[6][7] However, its story is also a crucial lesson in the importance of pharmacological selectivity. The very mechanism that made it potent—its ability to block all autonomic ganglia—was also the source of its clinical failure.[10]

Today, pempidine is no longer used clinically. Its legacy, however, endures in research. It remains a valuable pharmacological tool for scientists studying the autonomic nervous system and the function of nicotinic acetylcholine receptors.[4][17] The development and subsequent decline of pempidine underscore a core principle of modern drug development: the relentless pursuit of molecular targets to maximize therapeutic efficacy while minimizing off-target effects and improving patient quality of life.

References

- The Synthesis of Pempidine and its Structural Analogs: An In-depth Technical Guide. (n.d.). Benchchem.

- Pempidine: A Technical Guide to a Classic Ganglionic Blocker. (n.d.). Benchchem.

- Corne, S. J., & Edge, N. D. (1958). Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound. British Journal of Pharmacology and Chemotherapy, 13(4), 339–349.

- Pempidine. (n.d.). In Wikipedia.

- Spinks, A., Young, E. H., Farrington, J. A., & Dunlop, D. (1958). The pharmacological actions of pempidine and its ethyl homologue. British Journal of Pharmacology and Chemotherapy, 13(4), 501–520.

- Pharmacokinetics of Pempidine including metabolism and elimination in rats. (n.d.). Benchchem.

- Pempidine (1,2,2,6,6-Pentamethylpiperidine). (n.d.). MedChemExpress.

- Pempidine. (n.d.). PubChem.

- Ganglionic blocker. (n.d.). In Wikipedia.

- Kitchin, A., Lowther, C. P., & Turner, R. W. (1961). Pempidine. A ganglion-blocking drug for treating hypertension. The Lancet, 1(7169), 143–145.

- Ganglionic Blockers. (n.d.).

- Pempidine. (n.d.). DrugFuture.

- Muggleton, D. F., & Reading, H. W. (1959). Absorption, metabolism and elimination of pempidine in the rat. British Journal of Pharmacology and Chemotherapy, 14(2), 202–208.

- Ganglionic Blocking Drugs. (2017, December 23). BrainKart.

- Ganglionic Blockers. (2016, August 19). USMLE Strike.

- Ganglionic Blockers. (n.d.). CV Pharmacology.

- Pempidine. (n.d.). Chemsrc.

- Ganglion Blocking Agents. (n.d.). Pharmacy 180.

- Pempidine: A Toxicological and Mechanistic Overview for Researchers. (n.d.). Benchchem.

Sources

- 1. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 3. brainkart.com [brainkart.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pempidine | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pempidine - Wikipedia [en.wikipedia.org]

- 7. The pharmacological actions of pempidine and its ethyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. judoctor2011.wordpress.com [judoctor2011.wordpress.com]

- 11. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Absorption, metabolism and elimination of pempidine in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 15. Pempidine. A ganglion-blocking drug for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacy180.com [pharmacy180.com]

- 17. medchemexpress.com [medchemexpress.com]

pempidine tartrate chemical structure and properties

An In-Depth Technical Guide to Pempidine Tartrate: Structure, Properties, and Pharmacological Application

Abstract